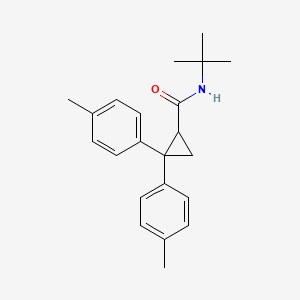
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Overview
Description
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as BMS-986001, is a cyclopropane carboxamide compound that has gained attention in the scientific community for its potential use in treating various diseases. In
Mechanism of Action
BMS-986001 works by inhibiting specific enzymes involved in various disease processes. In cancer research, BMS-986001 inhibits the enzyme AKR1C3, which is involved in the production of androgens that promote the growth of prostate cancer cells. In autoimmune disease research, BMS-986001 inhibits the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 inhibits the enzyme COX-2, which is involved in neuroinflammation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BMS-986001 has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in animal models. In autoimmune disease research, BMS-986001 has been shown to reduce inflammation and improve disease symptoms in animal models. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986001 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific disease processes. However, one limitation of BMS-986001 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for BMS-986001 research. In cancer research, future studies could focus on the use of BMS-986001 in combination with other cancer treatments to improve efficacy. In autoimmune disease research, future studies could focus on the development of more specific inhibitors of the IKKβ enzyme. In neurological disorder research, future studies could focus on the use of BMS-986001 in combination with other neuroprotective agents to improve cognitive function and reduce neuroinflammation.
In conclusion, BMS-986001 is a cyclopropane carboxamide compound that has shown promise in treating various diseases through its targeted inhibition of specific enzymes. While there are limitations to its use in lab experiments, the future directions for BMS-986001 research are promising and may lead to the development of new treatments for cancer, autoimmune diseases, and neurological disorders.
Scientific Research Applications
BMS-986001 has shown potential in treating various diseases, including cancer, autoimmune diseases, and neurological disorders. In cancer research, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In autoimmune disease research, BMS-986001 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-15-6-10-17(11-7-15)22(18-12-8-16(2)9-13-18)14-19(22)20(24)23-21(3,4)5/h6-13,19H,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNORKGBHQJSJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
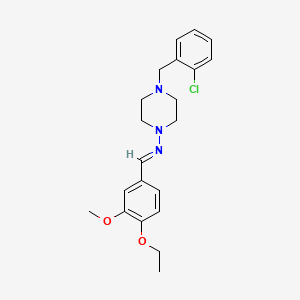
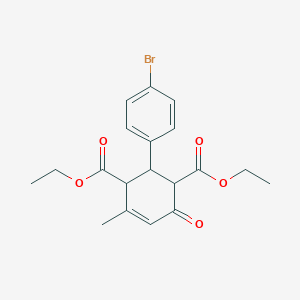
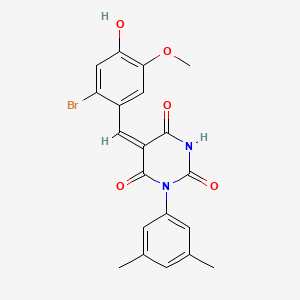

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)
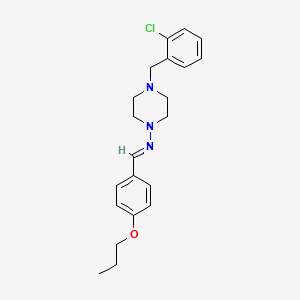
![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911041.png)

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B3911058.png)